molecular formula C12H10ClN3O B12563832 4-Chloro-5-morpholin-4-yl-phthalonitrile CAS No. 309735-19-1

4-Chloro-5-morpholin-4-yl-phthalonitrile

Cat. No.: B12563832
CAS No.: 309735-19-1
M. Wt: 247.68 g/mol
InChI Key: VPWNQSVHOJKQAV-UHFFFAOYSA-N
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Description

4-Chloro-5-morpholin-4-yl-phthalonitrile is a chemical compound with the molecular formula C12H10ClN3O. It is known for its unique structure, which includes a morpholine ring and a phthalonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-morpholin-4-yl-phthalonitrile typically involves the reaction of 4-chlorophthalonitrile with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-morpholin-4-yl-phthalonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-morpholin-4-yl-phthalonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-morpholin-4-yl-phthalonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-morpholin-4-yl-benzene-1,2-dicarbonitrile
  • 5-chloro-4-morpholin-4-ylbenzene-1,2-dicarbonitrile

Uniqueness

4-Chloro-5-morpholin-4-yl-phthalonitrile is unique due to its specific combination of a morpholine ring and a phthalonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

309735-19-1

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

4-chloro-5-morpholin-4-ylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H10ClN3O/c13-11-5-9(7-14)10(8-15)6-12(11)16-1-3-17-4-2-16/h5-6H,1-4H2

InChI Key

VPWNQSVHOJKQAV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)Cl

Origin of Product

United States

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